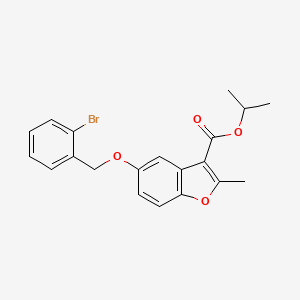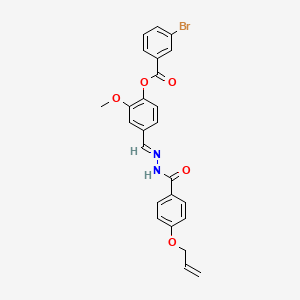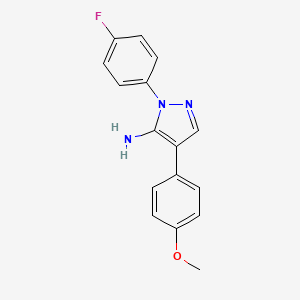
Isopropyl 5-((2-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-((2-bromobenzyl)oxy)-2-méthyl-1-benzofuran-3-carboxylate d'isopropyle est un composé organique complexe appartenant à la classe des dérivés du benzofurane. Ce composé est caractérisé par la présence d'un système cyclique benzofurane substitué par un groupe ester isopropylique, un éther bromobenzylique et un groupe méthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-((2-bromobenzyl)oxy)-2-méthyl-1-benzofuran-3-carboxylate d'isopropyle implique généralement plusieurs étapes, en partant de matières premières disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau benzofurane : Le noyau benzofurane peut être synthétisé par une réaction de cyclisation impliquant un dérivé phénolique et un alcyne ou un alcène approprié en conditions acides ou basiques.
Introduction du groupe bromobenzylique : Le groupe bromobenzylique peut être introduit par une réaction de substitution nucléophile utilisant le chlorure de 2-bromobenzylate et un nucléophile approprié.
Estérification : L'étape finale implique l'estérification du groupe acide carboxylique par l'alcool isopropylique en présence d'un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) ou en utilisant la catalyse acide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse susmentionnée afin d'améliorer le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et le développement de catalyseurs et de réactifs plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-((2-bromobenzyl)oxy)-2-méthyl-1-benzofuran-3-carboxylate d'isopropyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer ou modifier des substituants spécifiques.
Substitution : L'atome de brome du groupe bromobenzylique peut être substitué par d'autres nucléophiles par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols ou les alcoolates peuvent être utilisés dans les réactions de substitution, généralement en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels tels que des amines ou des éthers.
Applications de la recherche scientifique
Le 5-((2-bromobenzyl)oxy)-2-méthyl-1-benzofuran-3-carboxylate d'isopropyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé peut être étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes, antifongiques ou anticancéreuses.
Médecine : La recherche peut explorer son potentiel en tant que composé de tête pour le développement de nouveaux produits pharmaceutiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les revêtements, en raison de ses propriétés structurelles uniques.
Mécanisme d'action
Le mécanisme d'action du 5-((2-bromobenzyl)oxy)-2-méthyl-1-benzofuran-3-carboxylate d'isopropyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe bromobenzylique peut faciliter la liaison à certaines enzymes ou certains récepteurs, tandis que le noyau benzofurane peut interagir avec diverses macromolécules biologiques. Le mécanisme exact dépend de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Isopropyl 5-((2-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Isopropyl 5-((2-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzyl group may facilitate binding to certain enzymes or receptors, while the benzofuran core can interact with various biological macromolecules. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-((2-chlorobenzyl)oxy)-2-méthyl-1-benzofuran-3-carboxylate d'isopropyle
- 5-((2-fluorobenzyl)oxy)-2-méthyl-1-benzofuran-3-carboxylate d'isopropyle
- 5-((2-iodobenzyl)oxy)-2-méthyl-1-benzofuran-3-carboxylate d'isopropyle
Unicité
L'unicité du 5-((2-bromobenzyl)oxy)-2-méthyl-1-benzofuran-3-carboxylate d'isopropyle réside dans la présence du groupe bromobenzylique, qui peut conférer une réactivité chimique et une activité biologique distinctes par rapport à ses analogues chloro, fluoro ou iodo. Cela en fait un composé précieux pour des applications spécifiques où les propriétés de l'atome de brome sont avantageuses.
Propriétés
Formule moléculaire |
C20H19BrO4 |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
propan-2-yl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H19BrO4/c1-12(2)24-20(22)19-13(3)25-18-9-8-15(10-16(18)19)23-11-14-6-4-5-7-17(14)21/h4-10,12H,11H2,1-3H3 |
Clé InChI |
SIWYUHZVPXWSCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3Br)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B12043668.png)






![5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B12043713.png)

![alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine](/img/structure/B12043721.png)

![methyl 4-{[(4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B12043726.png)

